molecular formula C11H12N2O2 B1387756 N-[2-(4-cyanophenoxy)ethyl]acetamide CAS No. 1170842-08-6

N-[2-(4-cyanophenoxy)ethyl]acetamide

Cat. No.: B1387756
CAS No.: 1170842-08-6
M. Wt: 204.22 g/mol
InChI Key: HPAKCGISTBBQIQ-UHFFFAOYSA-N
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Description

N-[2-(4-cyanophenoxy)ethyl]acetamide is a chemical compound that belongs to the class of amidesThis compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyanophenoxy)ethyl]acetamide typically involves the reaction of 4-cyanophenol with ethylene oxide to form 2-(4-cyanophenoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyanophenoxy)ethyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

N-[2-(4-cyanophenoxy)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(4-cyanophenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-cyanophenoxy)ethyl]formamide
  • N-[2-(4-cyanophenoxy)ethyl]propionamide
  • N-[2-(4-cyanophenoxy)ethyl]butyramide

Uniqueness

N-[2-(4-cyanophenoxy)ethyl]acetamide is unique due to its specific structural features, such as the presence of a cyanophenoxy group and an acetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(4-cyanophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-9(14)13-6-7-15-11-4-2-10(8-12)3-5-11/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAKCGISTBBQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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